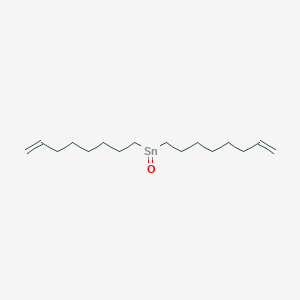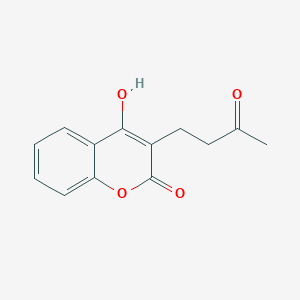![molecular formula C13H15IN2S B14327409 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide CAS No. 105467-55-8](/img/structure/B14327409.png)
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts This compound is characterized by the presence of a quinoline ring system, which is a fused aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.
Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Quaternization: The final step involves the quaternization of the quinoline nitrogen with methyl iodide to form the quinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinium ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium salts.
科学研究应用
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quinolinium core can intercalate with DNA, inhibiting replication and transcription processes. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their activity. The compound may also generate reactive oxygen species, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
2-[2-Amino-2-(methylsulfanyl)ethenyl]quinoline: Lacks the quaternary ammonium group, resulting in different solubility and reactivity.
1-Methylquinolin-1-ium iodide: Lacks the amino and methylsulfanyl groups, affecting its biological activity and chemical properties.
2-Aminoquinoline: Lacks the ethenyl and methylsulfanyl groups, leading to different applications and reactivity.
Uniqueness
2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the quinolinium iodide moiety enhances its solubility in polar solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
105467-55-8 |
|---|---|
分子式 |
C13H15IN2S |
分子量 |
358.24 g/mol |
IUPAC 名称 |
2-(1-methylquinolin-1-ium-2-yl)-1-methylsulfanylethenamine;iodide |
InChI |
InChI=1S/C13H14N2S.HI/c1-15-11(9-13(14)16-2)8-7-10-5-3-4-6-12(10)15;/h3-9,14H,1-2H3;1H |
InChI 键 |
ZHLRMKFEEWCGDW-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=C(N)SC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


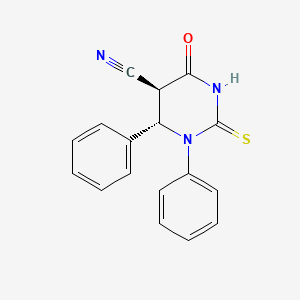
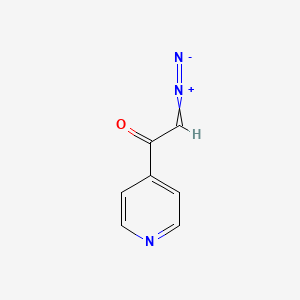
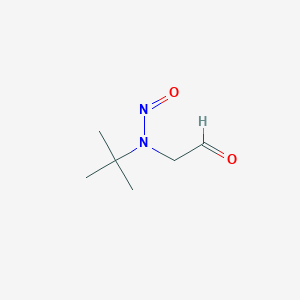
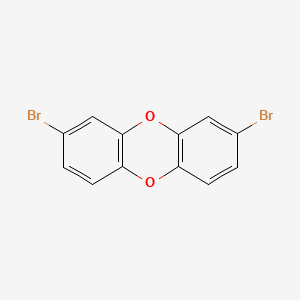
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)

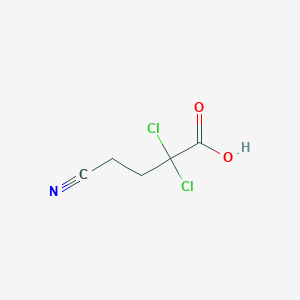
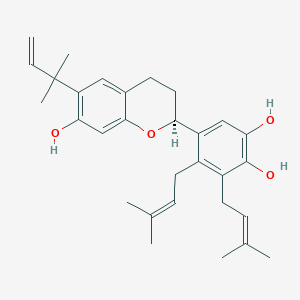
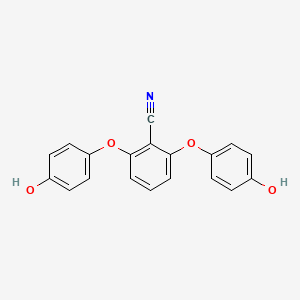
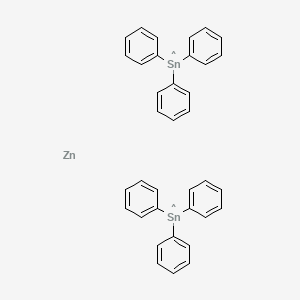
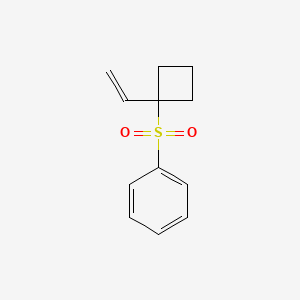
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
